2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy-
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Overview
Description
2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy- is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia, followed by acetylation and subsequent functionalization to introduce the amino and hydroxy groups. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the increased volume of reactants and products .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar structural features but different functional groups.
2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one: A related compound with a methyl group instead of an acetyl group.
4,5-Dimethyl-1H-imidazole: A simpler imidazole derivative with methyl groups at positions 4 and 5.
Uniqueness
2H-Imidazol-2-one, 1-acetyl-4-amino-1,5-dihydro-5-hydroxy- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H7N3O3 |
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Molecular Weight |
157.13 g/mol |
IUPAC Name |
1-acetyl-5-hydroxy-4-iminoimidazolidin-2-one |
InChI |
InChI=1S/C5H7N3O3/c1-2(9)8-4(10)3(6)7-5(8)11/h4,10H,1H3,(H2,6,7,11) |
InChI Key |
LDNIPWSXNDHBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C(=N)NC1=O)O |
Origin of Product |
United States |
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